![molecular formula C7H3BrClIN2 B13309766 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives using bromine, chlorine, and iodine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and organometallic reagents like Grignard reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
Uniqueness
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) on the imidazo[1,2-a]pyridine scaffold. This unique halogenation pattern provides distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H3BrClIN2 |
|---|---|
Peso molecular |
357.37 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-6(9)3-12(7)2-4/h1-3H |
Clave InChI |
JWBPSBVWFHJTRT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=CN2C=C1Br)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)

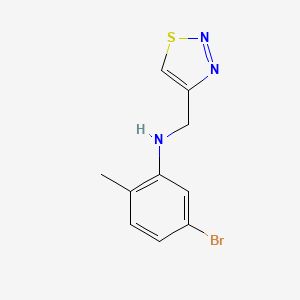
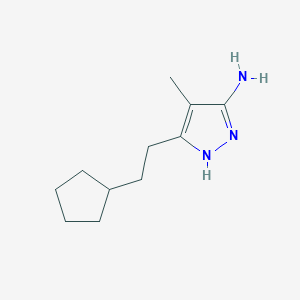
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
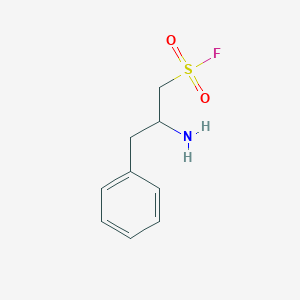
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
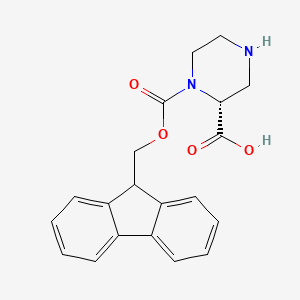
![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)
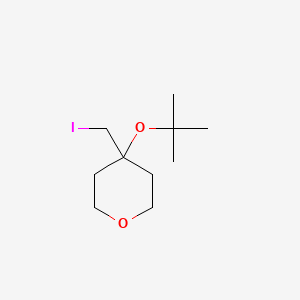
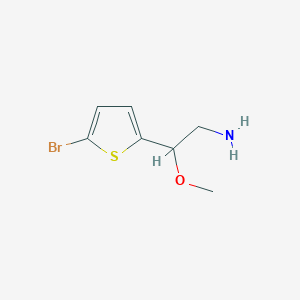
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
